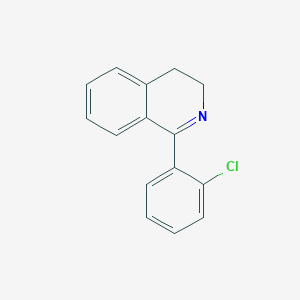

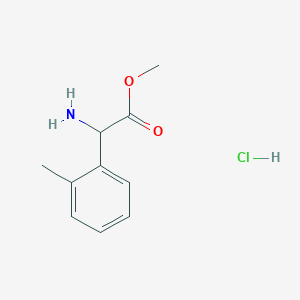

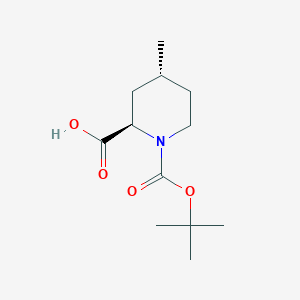

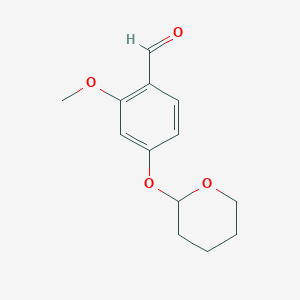

![molecular formula C14H9ClN2O2 B066836 2-(4-chlorophenyl)-1H-benzo[d]imidazole-5-carboxylic acid CAS No. 174422-14-1](/img/structure/B66836.png)

2-(4-chlorophenyl)-1H-benzo[d]imidazole-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves the reaction of specific substituted benzimidazole with various reagents to introduce additional functional groups. For example, Feng Ya (1997) detailed the synthesis of a structurally related compound by reacting bromomethyl phenyl ketone with a 4,7-dihydro spiro[benzo[d]thiazole-6(5),1'-cyclohexane]-2-amin, showcasing a method that could potentially be adapted for the synthesis of 2-(4-chlorophenyl)-1H-benzo[d]imidazole-5-carboxylic acid (Feng Ya, 1997).

Molecular Structure Analysis

The molecular structure of closely related compounds has been determined using X-ray diffraction techniques, revealing an essentially planar configuration of the core rings. For instance, Özdemir et al. (2011) characterized the molecular geometry, vibrational frequencies, and NMR chemical shifts of a similar molecule, providing insights into the structure-function relationship that could apply to 2-(4-chlorophenyl)-1H-benzo[d]imidazole-5-carboxylic acid as well (Özdemir, Eren, Dinçer, & Bekdemir, 2011).

Chemical Reactions and Properties

Chemical reactions involving the compound or its derivatives often include functionalization to introduce or modify specific groups. The work by İ. Yıldırım, F. Kandemirli, and E. Demir (2005) on the functionalization reactions of related pyrazole derivatives provides insight into the types of chemical transformations that might be relevant for 2-(4-chlorophenyl)-1H-benzo[d]imidazole-5-carboxylic acid, including amide formation and the influence of different reagents and conditions on the product yield and structure (İ. Yıldırım, F. Kandemirli, & E. Demir, 2005).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, including melting points, solubility, and crystalline structure, are crucial for understanding their behavior in different environments. Studies on related compounds, such as those by K. Y. Yeong et al. (2018), who analyzed the crystal structure of an ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate, can provide valuable parallels in understanding the physical properties of 2-(4-chlorophenyl)-1H-benzo[d]imidazole-5-carboxylic acid, especially regarding crystal packing and hydrogen bonding interactions (K. Y. Yeong, Chia, Quah, & Tan, 2018).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and interactions with other molecules, are essential for applications in synthesis and material science. The research conducted by B. Al-Hourani et al. (2015), which includes docking studies and crystal structure analysis of tetrazole derivatives, illustrates the kind of analytical work that can be applied to understand the chemical properties of 2-(4-chlorophenyl)-1H-benzo[d]imidazole-5-carboxylic acid, particularly in terms of its potential interactions and reactivity patterns (B. Al-Hourani, El‐Barghouthi, McDonald, Al-Awaida, & Wuest, 2015).

Applications De Recherche Scientifique

Antitumor Activity

Research on imidazole derivatives, including benzimidazole structures similar to 2-(4-chlorophenyl)-1H-benzo[d]imidazole-5-carboxylic acid, has shown promising antitumor properties. These compounds, due to their structural diversity, have been studied for their potential in developing new antitumor drugs, exploring compounds with various biological activities. Some derivatives have advanced to preclinical testing stages, indicating their significance in cancer research and drug development (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).

Antioxidant and Anti-inflammatory Agents

Benzofused thiazole analogues, which share a structural similarity with benzimidazole derivatives, have been used as lead molecules for designing therapeutic agents with antioxidant and anti-inflammatory properties. The research focused on synthesizing benzofused thiazole derivatives and testing their antioxidant and anti-inflammatory activities, suggesting the potential of similar benzimidazole derivatives in these therapeutic areas (Raut et al., 2020).

Orientations Futures

Imidazole and benzimidazole rings are widely explored and utilized by the pharmaceutical industry for drug discovery. Due to their special structural features, these compounds bind to a variety of therapeutic targets, thereby exhibiting a broad spectrum of bioactivities . The research and development of imidazole- and benzimidazole-containing drugs is an increasingly active and attractive topic of medicinal chemistry .

Propriétés

IUPAC Name |

2-(4-chlorophenyl)-3H-benzimidazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O2/c15-10-4-1-8(2-5-10)13-16-11-6-3-9(14(18)19)7-12(11)17-13/h1-7H,(H,16,17)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFEDCUOAVSSAAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20406808 |

Source

|

| Record name | 2-(4-Chlorophenyl)-1H-benzimidazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-chlorophenyl)-1H-benzo[d]imidazole-5-carboxylic acid | |

CAS RN |

174422-14-1 |

Source

|

| Record name | 2-(4-Chlorophenyl)-1H-benzimidazole-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174422-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Chlorophenyl)-1H-benzimidazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

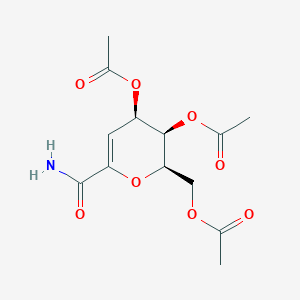

![3-Isopropylfuro[3,2-c]pyridine](/img/structure/B66753.png)